Hentriacontane-14,16-dione
Description
Properties
CAS No. |
24724-84-3 |
|---|---|
Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
hentriacontane-14,16-dione |
InChI |
InChI=1S/C31H60O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-31(33)29-30(32)27-25-23-21-19-17-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
LZBJUTTUMRSJBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Scientific Research Applications
Extraction Techniques
Recent studies have focused on the extraction of hentriacontane-14,16-dione from agricultural waste, particularly wheat straw wax. Various solvents have been evaluated for their efficiency in extracting this compound:
| Solvent | Recovery (%) | Yield (%) |
|---|---|---|
| Petroleum Ether | 24.4 | 70.6 |
| Toluene | 21.9 | 63.6 |
| 2,2,5,5-Tetramethyloxolane (TMO) | 21.8 | 63.1 |
| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | 23.7 | 68.8 |
The use of sustainable solvents like TMO and DEDMO has been shown to yield comparable results to traditional solvents while being more environmentally friendly . This approach not only valorizes agricultural waste but also aligns with global sustainability goals.
Applications in Coatings
One of the prominent applications of this compound is in the development of hydrophobic coatings. The extracted compound can be combined with sustainable solvents to create coatings that exhibit excellent water-repellent properties. The self-assembly of nanostructured tubules from this diketone enhances the performance of these coatings .
Case Study: Hydrophobic Coatings
In a recent study, the incorporation of this compound into hydrophobic coatings demonstrated improved water resistance and durability compared to conventional coatings. The coatings were evaluated using green metrics such as Process Mass Intensity (PMI) and E-factor to assess their environmental impact .
Biological Significance
This compound has been identified as a significant component in the waxes of various plants, including Eucalyptus pulverulenta and Hordeum vulgare. Its biological roles include contributing to the plant's cuticle integrity and protection against environmental stressors . Research indicates that this diketone plays a crucial role in the biosynthesis pathways essential for maintaining plant health and resilience.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Hentriacontane-14,16-dione is distinguished from other β-diketones by its chain length and ketone positioning. Key comparisons include:
- Chain Length and Hydrophobicity : Longer chains (e.g., C₃₁ vs. C₂₉) enhance hydrophobicity due to increased van der Waals interactions. This compound’s C₃₁ chain optimizes water repellency, making it superior to shorter analogs in coating applications .
- Ketone Positioning: The 14,16-dione configuration facilitates chelation and tubule formation, whereas 12,14-diones (e.g., nonacosane-12,14-dione) exhibit weaker self-assembly .
Physicochemical Properties
- Melting Points : Tritriacontane-16,18-dione’s higher melting point (88–90°C) reflects stronger intermolecular forces from its extended chain, whereas this compound balances hydrophobicity and processability .
- Solubility: this compound dissolves efficiently in sustainable solvents like DEDMO (68.8% yield) but poorly in ethanol, unlike hydroxy derivatives .
Extraction and Sustainability
| Solvent | This compound Yield (%) | PMI (Process Mass Intensity) | E-Factor (Waste/Product) |
|---|---|---|---|
| Petroleum Ether | 24.4 | 18.2 | 12.5 |
| DEDMO | 23.7 | 20.1 | 14.3 |
| TMO | 21.8 | 21.5 | 15.8 |
| Supercritical CO₂ | 34.5 | 25.9 | 18.4 |
- Green Metrics : DEDMO and TMO reduce solvent use by 90% compared to petroleum ether while maintaining yields >63%. Supercritical CO₂ offers higher yields but requires energy-intensive setups .
Preparation Methods
Source Material Selection and Pretreatment
Hentriacontane-14,16-dione is predominantly extracted from wheat straw wax, though it also occurs in Eucalyptus pulverulenta and Hordeum vulgare (barley). Wheat straw wax contains 12–24% β-diketones by weight, making it the most viable industrial source. Pretreatment involves crushing the wax to increase surface area, followed by dissolution in nonpolar solvents such as petroleum ether or toluene.
Copper-Mediated Extraction Protocol
The extraction leverages the β-diketone’s ability to form stable complexes with Cu(II) ions. A standardized procedure involves:
Table 1: Solvent Optimization for Copper-Mediated Extraction
| Solvent | Wax-to-Solvent Ratio | Temperature (°C) | Recovery Yield (%) |
|---|---|---|---|
| Petroleum ether | 1:30 | 25 | 24.37 |
| Toluene | 1:60 | 25 | 29.01 |
| Cyclohexane | 1:100 | 4 | 19.62 |
| p-Cymene | 1:150 | 25 | 21.26 |
Data adapted from RSC optimization studies. Toluene outperforms other solvents due to its balanced polarity, which enhances β-diketone solubility while minimizing co-extraction of impurities.
Chemical Synthesis Approaches
Isoxazole Ring-Opening Route
The seminal 1978 synthesis by Bianchi and De Amici remains a benchmark for laboratory-scale production. The process involves:
-
Isoxazole Preparation : Condensation of acetylene derivatives with nitrile oxides to form the isoxazole intermediate (1a ).
-
Ring Opening : Hydrolysis of the isoxazole under acidic conditions (HCl/EtOH) to yield the β-diketone.
-
Purification : Recrystallization from hexane-ethyl acetate mixtures to achieve >95% purity.
This method offers a 68–72% overall yield but requires stringent control of reaction conditions to prevent keto-enol tautomerization side reactions.
Michael Addition-Based Modifications
Recent advances utilize this compound as a substrate for Michael additions with bio-derived acrylates. For example, reaction with dimethyl itaconate under microwave irradiation (80°C, 30 minutes) produces hydroxy-functionalized derivatives, though this approach remains secondary to extraction and classical synthesis.
Industrial-Scale Production
Large-Scale Extraction Infrastructure
Industrial facilities employ continuous extraction systems with the following parameters:
-
Solvent Recycling : Closed-loop systems recover >90% of toluene via fractional distillation.
-
Throughput : A single reactor processes 500 kg of wheat straw wax daily, yielding ~145 kg of β-diketone.
-
Waste Management : Cu(II)-contaminated aqueous phases are treated with ion-exchange resins to recover copper for reuse.
Green Chemistry Metrics
A life-cycle analysis of the copper-mediated method reveals:
-
Atom Economy : 84% (excluding solvent recovery).
-
E-Factor : 6.2 kg waste/kg product, primarily from solvent use.
-
Energy Intensity : 18 kWh/kg product, driven by distillation steps.
Analytical Characterization
Quality Control Protocols
Post-synthesis or extraction, this compound is validated using:
Purity Standards
Industrial-grade material requires ≥90% purity (GC-FID), while pharmaceutical applications demand ≥99% (HPLC). Recrystallization from heptane achieves the latter but reduces yields by 15–20%.
Comparative Evaluation of Methods
Efficiency and Sustainability
| Method | Yield (%) | Purity (%) | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Copper-Mediated | 29.01 | 90 | 4.2 |
| Isoxazole Synthesis | 72 | 95 | 8.7 |
| Michael Addition | 41 | 88 | 5.9 |
Natural extraction balances sustainability and scalability, whereas classical synthesis excels in purity at higher environmental cost.
Q & A
Q. What are the optimal sustainable solvents for extracting hentriacontane-14,16-dione from wheat straw wax, and how do their efficiencies compare to traditional solvents?
The most effective sustainable solvents are 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO) . TMO achieves a recovery of 21.8% (63.1% yield), comparable to toluene (21.9% recovery, 63.6% yield), while DEDMO outperforms petroleum ether with 23.7% recovery (68.8% yield). Both solvents reduce environmental hazards: TMO avoids peroxide formation, and DEDMO’s nonpolarity enhances lipophilic extraction. Traditional solvents like petroleum ether and toluene pose toxicity and non-renewability issues .
Table 1 : Extraction efficiency of solvents (from wheat straw wax):
| Solvent | Recovery (%) | Yield (%) |
|---|---|---|
| Petroleum ether | 24.4 | 70.6 |
| Toluene | 21.9 | 63.6 |
| TMO | 21.8 | 63.1 |
| DEDMO | 23.7 | 68.8 |
Q. What analytical techniques are recommended for identifying and quantifying this compound in plant wax extracts?
Gas Chromatography-Mass Spectrometry (GC-MS) and GC with Flame Ionization Detection (GC-FID) are standard. For GC-MS, use a HP-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min), injector at 300°C, and a temperature program from 60°C to 300°C (10°C/min). GC-FID employs similar parameters but prioritizes quantification via peak area integration .
Q. What are the critical steps in the copper complexation method for isolating this compound from crude wax extracts?
Key steps include:
- Dissolving wax in hot unsaturated cuprous acetate to form a Cu–diketone complex.
- Separating the dark blue interphase layer (organic/water system).
- Filtering the complex, redissolving in fresh solvent, and stripping with concentrated HCl to liberate pure this compound .
Advanced Research Questions
Q. How does solvent polarity influence the molecular self-assembly of this compound into nano-structured tubules, and what implications does this have for hydrophobic material design?
Nonpolar solvents (e.g., DEDMO) promote enol tautomerization , enabling tubular self-assembly via hydrogen bonding and van der Waals interactions. SEM reveals DEDMO yields tubules (0.1–0.3 µm diameter, 0.5–4.1 µm length), critical for superhydrophobic coatings. Polar solvents disrupt enolization, favoring disordered structures. This solvent-dependent morphology informs biomimetic material design for water-repellent surfaces .
Q. What green metrics should be prioritized when evaluating the sustainability of this compound extraction processes, and how do TMO/DEDMO perform in these assessments?
Prioritize Process Mass Intensity (PMI) and E-factor (waste-to-product ratio). TMO and DEDMO achieve PMI < 10 and E-factor < 2, outperforming petroleum ether (PMI = 12.3, E-factor = 3.1). They also reduce solvent use by 10-fold compared to earlier methods. These metrics align with circular economy goals by minimizing waste and fossil-derived inputs .
Q. What biosynthetic pathways are hypothesized for this compound in plant waxes, and how do oxygenation patterns inform chemotaxonomic studies?
Biosynthesis likely involves sequential oxygenation of alkanes. Ketone groups at C14 and C16 suggest enzymatic activity at β-positions. Chemotaxonomic studies in Dianthus spp. reveal no correlation between this compound and 16-hentriacontanone, implying distinct oxygenation pathways. This divergence aids in species-specific wax profiling .
Q. How do recrystallization solvents affect the morphological properties of this compound, and what structural features correlate with enhanced hydrophobicity?
Solvent choice dictates crystal morphology:
Q. What contradictions exist in the literature regarding the relationship between β-diketone content and ketone oxygenation patterns in plant wax biosynthesis?
Studies on Dianthus spp. show no correlation between this compound and 16-hentriacontanone levels, challenging assumptions of shared biosynthetic intermediates. This suggests ketone positioning (C14 vs. C16) may involve distinct enzyme systems or regulatory mechanisms .
Methodological Recommendations
- Experimental Design : Optimize solvent polarity to balance extraction efficiency and tubule formation.
- Data Interpretation : Cross-validate GC-MS results with NMR (¹H/¹³C) for structural confirmation.
- Sustainability : Use green metrics (PMI, E-factor) to benchmark solvent systems against biorefinery objectives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
